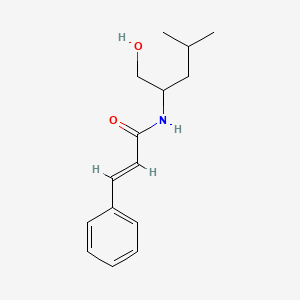

N-Cinnamyl-D,L-leucinol

Description

Structure

3D Structure

Properties

CAS No. |

127750-61-2 |

|---|---|

Molecular Formula |

C15H21NO2 |

Molecular Weight |

247.33 g/mol |

IUPAC Name |

(E)-N-(1-hydroxy-4-methylpentan-2-yl)-3-phenylprop-2-enamide |

InChI |

InChI=1S/C15H21NO2/c1-12(2)10-14(11-17)16-15(18)9-8-13-6-4-3-5-7-13/h3-9,12,14,17H,10-11H2,1-2H3,(H,16,18)/b9-8+ |

InChI Key |

DZDOBDWXGLZYPW-CMDGGOBGSA-N |

Isomeric SMILES |

CC(C)CC(CO)NC(=O)/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CC(C)CC(CO)NC(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Considerations in N Cinnamyl D,l Leucinol Synthesis

Advanced Synthetic Routes for N-Cinnamyl-D,L-leucinol

The construction of this compound can be achieved through several advanced synthetic routes, each with its own set of advantages and considerations. These routes primarily focus on the strategic introduction of the cinnamyl and leucinol moieties and can be categorized into convergent and divergent approaches.

Strategies for Cinnamyl Moiety Introduction

The incorporation of the cinnamyl group onto the leucinol backbone can be accomplished through a few key chemical transformations. The choice of strategy often depends on the desired final linkage (amide or amine) and the available starting materials.

One of the most common methods for creating an amide linkage is through the acylation of leucinol with cinnamic acid or its derivatives . This typically involves the use of coupling reagents to activate the carboxylic acid group of cinnamic acid, facilitating its reaction with the amino group of leucinol. A variety of modern coupling reagents can be employed for this purpose, each with its own reaction conditions and efficiency. diva-portal.orgacs.org

Alternatively, if an amine linkage is desired, reductive amination provides a direct route. This method involves the reaction of cinnamaldehyde (B126680) with leucinol to form an intermediate imine or enamine, which is then reduced in situ to the secondary amine. This one-pot procedure is highly efficient and avoids the need for pre-activating the cinnamyl source. Current time information in Bangalore, IN.mdpi.com

Another approach to forming the N-cinnamyl amine bond is through N-alkylation . In this strategy, leucinol is reacted with a cinnamyl halide, such as cinnamyl bromide, typically in the presence of a base. iranchembook.irgoogle.com Careful control of reaction conditions is necessary to favor mono-alkylation and avoid the formation of the tertiary amine.

A summary of common reagents used for introducing the cinnamyl moiety is presented in the table below.

| Method | Cinnamyl Source | Coupling/Activating Agents | Resulting Linkage |

| Amide Coupling | Cinnamic acid | EDC·HCl, DCC, HATU, T3P | Amide |

| Reductive Amination | Cinnamaldehyde | NaBH3CN, NaBH(OAc)3 | Amine |

| N-Alkylation | Cinnamyl bromide | Cs2CO3, K2CO3 | Amine |

This table presents a selection of common reagents and is not exhaustive.

Approaches for Leucinol Moiety Incorporation

The leucinol moiety provides the amino alcohol component of the target molecule. As a chiral building block, it is readily available from the natural amino acid leucine (B10760876). The primary methods for its incorporation are intrinsically linked to the strategies for cinnamyl group introduction.

The most direct approach involves starting with D,L-leucinol itself, which can be prepared by the reduction of D,L-leucine or its corresponding ester. This racemic amino alcohol can then be reacted with a cinnamylating agent as described in the previous section.

Alternatively, the synthesis can commence with D,L-leucine , which is then N-cinnamylated first. The resulting N-cinnamoyl-D,L-leucine can subsequently be reduced at the carboxylic acid function to yield this compound. This approach is particularly useful when the desired linkage is an amide that is then reduced to an amine.

Convergent and Divergent Synthesis Techniques

Both convergent and divergent strategies can be envisioned for the synthesis of this compound and its analogs.

A divergent synthesis would start from a common intermediate that is then modified to create a library of related compounds. For example, this compound could be a central scaffold from which derivatives are made by modifying the phenyl ring of the cinnamyl group or the isobutyl group of the leucinol moiety. This strategy is particularly valuable in medicinal chemistry for structure-activity relationship studies. researchgate.net

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of N-Cinnamyl-leucinol requires careful consideration of stereochemistry. The two primary approaches involve the use of chiral starting materials or the application of asymmetric catalysis.

Chiral Pool Approaches Utilizing Leucine Stereoisomers

The most straightforward method for obtaining enantiomerically pure N-Cinnamyl-leucinol is through a chiral pool approach. This strategy leverages the readily available and enantiomerically pure forms of leucine, namely L-leucine and D-leucine. nih.govnih.gov

To synthesize N-Cinnamyl-L-leucinol , one would start with L-leucine. The amino acid can be reduced to L-leucinol, which retains the original stereochemistry. Subsequent N-cinnamylation via reductive amination or N-alkylation would yield the desired (S)-enantiomer. Alternatively, L-leucine can be N-cinnamoylated and the resulting N-cinnamoyl-L-leucine can be selectively reduced to N-Cinnamyl-L-leucinol.

Similarly, N-Cinnamyl-D-leucinol can be synthesized starting from D-leucine, following the same synthetic sequences to produce the (R)-enantiomer. nih.gov

| Starting Material | Key Intermediate | Final Product |

| L-Leucine | L-Leucinol | N-Cinnamyl-L-leucinol ((S)-enantiomer) |

| D-Leucine | D-Leucinol | N-Cinnamyl-D-leucinol ((R)-enantiomer) |

This table illustrates the straightforward correlation between the stereochemistry of the starting amino acid and the final product in a chiral pool synthesis.

The enantiomeric purity of the final products can be confirmed using chiral High-Performance Liquid Chromatography (HPLC). researchgate.netnih.govmdpi.com

Asymmetric Catalysis in the Synthesis of this compound

Asymmetric catalysis offers a powerful alternative for the enantioselective synthesis of N-Cinnamyl-leucinol, potentially starting from achiral precursors.

One potential route is the asymmetric reduction of an N-cinnamoyl-leucine precursor . While the leucinol part would already be chiral if derived from a chiral pool, this method could be applied to a related achiral substrate. For instance, an achiral keto-amide could be reduced using a chiral catalyst to set the stereocenter of the alcohol.

More directly, catalytic asymmetric amination of a suitable precursor could be employed. For example, the hydroamination of an allylic alcohol with a nitrogen source, catalyzed by a chiral transition metal complex, can produce chiral amino alcohols with high enantioselectivity. nih.gov While not specifically reported for this compound, this methodology represents a state-of-the-art approach for the asymmetric synthesis of related structures. acs.org

The development of a specific asymmetric catalytic system for this compound would require significant research to identify the optimal catalyst, ligand, and reaction conditions to achieve high yield and enantioselectivity.

Enantiomeric Resolution Techniques for this compound Intermediates

The synthesis of enantiomerically pure this compound necessitates the separation of stereoisomers at a suitable stage. This is typically achieved by resolving the racemic precursor, D,L-leucinol, or a derivative thereof. The primary techniques for this resolution include classical diastereomeric salt crystallization and enzymatic kinetic resolution.

Diastereomeric Salt Crystallization: This classical and industrially scalable method involves reacting the racemic intermediate, such as D,L-leucinol, with a chiral resolving agent to form a pair of diastereomeric salts. hplc.eunih.gov These salts, having different physical properties like solubility, can be separated by fractional crystallization. hplc.eunih.gov Chiral acids, such as tartaric acid derivatives, are commonly employed as resolving agents for amino alcohols. hplc.eunih.gov The selection of the resolving agent and the crystallization solvent is critical for achieving efficient separation. frontiersin.org For instance, a study on a challenging chiral resolution successfully identified an optimal solvent system that created a dramatic difference in the solubility of the two diastereomeric salts, enabling excellent separation. frontiersin.org After separation, the desired enantiomer of the intermediate is recovered by decomposing the salt, typically through treatment with an acid or base. researchgate.net

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. sigmaaldrich.com For amino alcohol intermediates like leucinol, lipases and proteases are often used. sigmaaldrich.commdpi.com For example, a lipase (B570770) can selectively acylate one enantiomer of the amino alcohol, and the resulting ester can then be separated from the unreacted enantiomer. rsc.org A key advantage of kinetic resolution is the high enantioselectivity that can be achieved, often yielding products with high enantiomeric excess. acs.orgnih.gov Dynamic kinetic resolution (DKR) is an advanced form of this method where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. sigmaaldrich.comdiva-portal.org This often involves combining an enzymatic resolution with a chemical or enzymatic racemization catalyst. diva-portal.orgresearchgate.net

Below is a comparative table of these resolution techniques as applied to amino alcohol intermediates.

| Technique | Principle | Common Reagents/Enzymes | Advantages | Disadvantages |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities. | Chiral acids (e.g., Tartaric acid, Mandelic acid). hplc.eunih.gov | Scalable, well-established, cost-effective for large scales. hplc.eu | Can be trial-and-error to find suitable resolving agent and solvent; recovery of resolving agent required. frontiersin.org |

| Enzymatic Kinetic Resolution | Enzyme selectively reacts with one enantiomer. | Lipases, Proteases (e.g., from Bacillus licheniformis). mdpi.comacs.org | High enantioselectivity, mild reaction conditions. acs.orgnih.gov | Maximum theoretical yield is 50% (unless using DKR); enzyme cost and stability can be factors. sigmaaldrich.com |

| Dynamic Kinetic Resolution (DKR) | Kinetic resolution combined with in-situ racemization of the slow-reacting enantiomer. | Enzyme (e.g., lipase, amidase) + Racemization catalyst (chemical or enzymatic). diva-portal.orgresearchgate.net | Theoretical yield up to 100%, high enantioselectivity. diva-portal.org | Requires compatible enzyme and racemization catalyst; can be more complex to optimize. |

Characterization of Stereochemical Purity in this compound

Ensuring the stereochemical purity of the final N-Cinnamyl-leucinol product is paramount for its application in research. This involves quantifying the amount of each enantiomer present, a value expressed as enantiomeric excess (e.e.).

Analytical Techniques for Enantiomeric Excess Determination

Several analytical techniques are employed to determine the enantiomeric excess of chiral compounds like N-Cinnamyl-leucinol. The most common and reliable methods are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and powerful technique for separating and quantifying enantiomers. researchgate.net The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. hplc.eu Pirkle-type and polysaccharide-based columns are common CSPs for resolving amino acid derivatives and amino alcohols. hplc.eusigmaaldrich.com By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. The choice of mobile phase is crucial for achieving good separation. hplc.eu

Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a column with a chiral stationary phase to separate volatile enantiomers. nih.gov The sample, often after conversion to a more volatile derivative, is passed through the column, and the enantiomers are separated based on their differential interactions with the CSP. nih.gov Comprehensive two-dimensional GC can provide excellent resolution for complex mixtures of amino acid derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to determine enantiomeric purity by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). frontiersin.orgnih.gov

Chiral Solvating Agents (CSAs): An enantiomerically pure CSA is added to the sample, forming transient diastereomeric complexes with the enantiomers of the analyte. This results in separate, distinguishable signals for each enantiomer in the NMR spectrum, allowing for quantification by integrating the signals. frontiersin.orgnih.gov

Chiral Derivatizing Agents (CDAs): The analyte is reacted with an enantiomerically pure CDA to form stable diastereomers. rsc.orgcam.ac.uk These diastereomers have distinct NMR spectra, and the enantiomeric excess can be determined from the relative integrals of the corresponding signals. rsc.orgresearchgate.net

The following table summarizes the key features of these analytical techniques.

| Analytical Technique | Principle of Separation/Differentiation | Sample Requirements | Key Advantages |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). hplc.eu | Soluble in mobile phase. | High accuracy, widely applicable, direct analysis. nih.govresearchgate.net |

| Chiral GC | Differential interaction with a Chiral Stationary Phase (CSP). nih.gov | Volatile or can be made volatile through derivatization. | High resolution, very sensitive. nih.gov |

| NMR Spectroscopy | Formation of diastereomeric complexes (with CSA) or stable diastereomers (with CDA) leading to distinct NMR signals. nih.govcam.ac.uk | Soluble in deuterated solvent, sufficient quantity for detection. | Rapid analysis, provides structural information, no separation needed. frontiersin.orgcam.ac.uk |

Impact of Stereochemical Configuration on Research Outcomes

The specific three-dimensional arrangement of atoms, or stereochemistry, of a molecule like N-Cinnamyl-leucinol is critical as it dictates how the molecule interacts with other chiral molecules, particularly biological targets such as enzymes and receptors. nih.gov Most biological systems are inherently chiral, and as a result, enantiomers of a chiral compound can exhibit significantly different pharmacological, toxicological, or metabolic activities. acs.orgnih.gov

For instance, the N-alkylation of amino acids, a structural feature present in N-Cinnamyl-leucinol, is known to affect properties like metabolic stability and membrane permeability. nih.govresearchgate.net Therefore, one enantiomer of N-Cinnamyl-leucinol might bind to a target receptor with high affinity, eliciting a desired biological response, while the other enantiomer may be significantly less active or even interact with a different target, potentially causing off-target or adverse effects. mdpi.com

In the context of drug development and biological research, using a racemic mixture (a 50:50 mix of both enantiomers) can lead to misleading or inconclusive results. The observed activity would be a composite of the effects of both enantiomers, masking the true potency and selectivity of the active one. acs.org Therefore, the synthesis and testing of enantiomerically pure compounds are essential for accurately determining structure-activity relationships (SAR) and understanding the specific biological role of the molecule. mdpi.comresearchgate.net The stereochemical configuration is not merely a detail but a fundamental factor that can profoundly influence research findings and the potential utility of a chiral compound. rsc.org

Based on the available scientific literature, a detailed computational and theoretical analysis of the specific chemical compound this compound has not been published. As a result, constructing an article with the specific data points requested in the outline—such as identified protein binding sites, predicted binding affinities, key amino acid residue interactions, and molecular dynamics simulations for this particular compound—is not possible without resorting to speculation.

The generation of scientifically accurate and verifiable information is paramount. Without dedicated research on this compound, any attempt to provide the requested data tables and detailed research findings would be hypothetical and would not reflect the current state of scientific knowledge.

Therefore, this article cannot be generated at this time due to the absence of the necessary foundational research on this compound.

Computational and Theoretical Studies of N Cinnamyl D,l Leucinol

Quantum Chemical Calculations for N-Cinnamyl-D,L-leucinol

Theoretical investigations employing quantum chemical calculations are crucial for understanding the fundamental properties of a molecule. Methodologies such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis provide deep insights into the electronic behavior and reactivity of chemical compounds. However, specific computational studies on this compound appear to be absent from the current body of scientific literature.

A comprehensive analysis of the electronic structure of this compound would typically involve the use of DFT to calculate key reactivity descriptors. These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, chemical hardness, and global electrophilicity index, are instrumental in predicting the molecule's reactivity and stability.

Furthermore, NBO analysis would offer a detailed picture of the electron density distribution, intramolecular interactions, and charge transfer processes. This analysis helps in understanding the nature of the chemical bonds and the delocalization of electron density within the molecule.

Despite the utility of these computational methods, no specific data tables or research findings concerning the electronic structure and reactivity descriptors of this compound have been published.

The study of the energetic aspects of a molecule's interactions is fundamental to understanding its behavior in various chemical environments. This typically involves calculating interaction energies, binding energies, and exploring the potential energy surface of its complexes with other molecules. Such studies are vital for predicting how a molecule will interact with biological targets or other chemical species.

As with its electronic structure, there is a lack of specific published research on the energetic aspects of this compound's interactions. Therefore, no data on its interaction energies or binding affinities is currently available.

Biological Activity and Mechanistic Investigations of N Cinnamyl D,l Leucinol

In Vitro Pharmacological Evaluation of N-Cinnamyl-D,L-leucinol

There is currently no publicly available data from in vitro studies on this compound. This includes a lack of information regarding its potential effects in enzyme inhibition assays, its ability to modulate or bind to specific receptors, and its activity in cell-based assays designed to measure specific biological responses. While research exists on the bioactivity of related structural motifs, such as cinnamoyl groups and leucine (B10760876) derivatives, these findings cannot be directly extrapolated to the specific compound .

Enzyme Inhibition Assays

No studies were identified that have investigated the inhibitory effects of this compound on any specific enzymes. Therefore, data on its potency (e.g., IC₅₀ values), mechanism of inhibition, or selectivity for particular enzyme targets are not available.

Receptor Modulation and Binding Studies

Information regarding the interaction of this compound with any receptors is absent from the scientific literature. Binding affinities, functional assay results, and determination of agonist or antagonist properties have not been reported.

Cell-Based Assays for Specific Biological Responses

There are no published reports on the effects of this compound in cell-based assays. Consequently, its potential to influence cellular processes such as proliferation, apoptosis, inflammation, or other specific biological responses remains uncharacterized.

Target Identification and Validation Strategies for this compound

Without initial data on its biological activity, research into the molecular targets of this compound has not been undertaken. The methodologies for identifying and validating the protein targets of a bioactive compound are well-established, but their application to this compound has not been documented.

Biochemical and Proteomic Approaches for Target Identification

There is no evidence of the use of biochemical or proteomic strategies, such as affinity chromatography or activity-based protein profiling, to identify the molecular targets of this compound.

Genetic Manipulation and Functional Assays for Target Validation

As no primary targets have been identified, subsequent validation through genetic manipulation techniques (e.g., siRNA, CRISPR/Cas9) or other functional assays has not been performed for this compound.

Use of Small Molecule Probes and Tool Compounds

The study of complex biological systems often relies on the use of small molecule probes, which are compounds designed to selectively interact with specific proteins or pathways, thereby elucidating their function. nih.govpurdue.edu While specific probes for this compound have not been developed, compounds with similar structural features are frequently used as tool compounds in research.

For instance, cinnamaldehyde (B126680), which shares the cinnamyl group, is a well-documented tool compound used to investigate cellular defense mechanisms. nih.gov It has been instrumental in studying the activation of the Nrf2 pathway, a key regulator of antioxidant response. nih.govsemanticscholar.org The development and use of such selective small-molecule agents are critical for probing signaling cascades in physiological contexts and can serve as starting points for drug development. purdue.edu

Advanced approaches, such as synthetic lethal screening, employ large libraries of small molecules to identify compounds that are selectively lethal to cells with specific mutations (e.g., in RAS oncogenes), leading to the discovery of novel molecular probes for cancer research. nih.gov Similarly, functional chemical probes can be tagged to natural products to visualize their interactions and distribution within biological systems, a strategy that could be applied to understand the targets of novel compounds like this compound. nih.govescholarship.org

Elucidation of Molecular Mechanisms of Action for this compound

The molecular mechanism of a novel compound is typically elucidated by examining its effects on major cellular signaling pathways, its interactions with macromolecules, and its influence on cellular homeostasis. For this compound, a hypothetical mechanism of action can be inferred from the known activities of its constituent parts: the cinnamyl group and the leucine-derived backbone.

Cellular Pathway Modulation (e.g., NF-κB, MAPK, Nrf2)

NF-κB Pathway: The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. mdpi.commdpi.comnih.gov Many natural and synthetic compounds modulate this pathway. Compounds containing a cinnamyl group have shown inhibitory effects on NF-κB signaling. Cinnamaldehyde, for example, has been reported to impair NF-κB transcriptional activity. nih.gov This suggests that this compound could potentially exhibit anti-inflammatory properties by interfering with this pathway.

MAPK Pathway: Mitogen-activated protein kinases (MAPKs) are crucial for a wide range of cellular processes, including proliferation, differentiation, and stress responses. nih.gov The MAPK signaling cascade is a complex network with multiple branches (e.g., ERK, JNK, p38). nih.gov Cinnamaldehyde has been shown to activate several MAPK signaling pathways, including ERK1/2 and JNK, which can lead to the activation of downstream targets like Nrf2. nih.govsemanticscholar.org The leucine component of this compound may also influence related pathways; leucine is a known activator of the mTOR signaling pathway, which is intricately connected with cell growth and protein synthesis. psu.eduresearchgate.netresearchgate.netnih.govnih.gov

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification genes, forming a primary cellular defense against oxidative stress. researchgate.netmdpi.com The cinnamyl moiety is a known activator of this pathway. Cinnamaldehyde effectively promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. nih.govresearchgate.net This activation leads to the upregulation of protective enzymes. The ability of cinnamyl-containing compounds to activate Nrf2 is a significant area of research for chemoprevention and mitigating diseases related to oxidative stress. nih.govmdpi.com

| Pathway | Effect Observed with Related Compounds | Key Mediators | Potential Implication |

|---|---|---|---|

| NF-κB | Inhibition (Cinnamaldehyde) | p65, IκBα, IKK | Anti-inflammatory |

| MAPK | Activation (Cinnamaldehyde) | ERK1/2, JNK | Modulation of Stress Response, Nrf2 Activation |

| Nrf2 | Activation (Cinnamaldehyde) | Nrf2, Keap1, ARE | Antioxidant, Cytoprotective |

| mTOR | Activation (Leucine) | mTORC1, S6K1, 4E-BP1 | Regulation of Protein Synthesis and Cell Growth |

Investigation of DNA, RNA, and Protein Interactions

Direct interaction studies for this compound with biological macromolecules have not been reported. However, its potential interactions can be hypothesized. The modulation of transcription factors like NF-κB and Nrf2 implies an indirect effect on DNA and gene expression. When activated, these proteins translocate to the nucleus and bind to specific DNA sequences to regulate the transcription of target genes. researchgate.net

The cinnamyl group, being an α,β-unsaturated carbonyl system, can potentially react with nucleophilic residues in proteins, particularly cysteine thiols. This covalent modification is a known mechanism for how cinnamaldehyde interacts with proteins like Keap1, the negative regulator of Nrf2, leading to Nrf2 activation. mdpi.com Furthermore, the leucinol portion, derived from an amino acid, could facilitate specific interactions with protein binding pockets that recognize amino acid structures.

Redox Homeostasis and Oxidative Stress Modulation

Redox homeostasis is the balance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates through antioxidant systems. An imbalance leads to oxidative stress, which is implicated in numerous diseases.

Compounds containing the cinnamyl group are recognized for their antioxidant properties and their ability to modulate oxidative stress. researchgate.nettandfonline.comresearchgate.net The primary mechanism for this is the activation of the Nrf2 pathway, as described previously. By inducing the expression of phase II detoxifying and antioxidant enzymes (e.g., heme oxygenase-1), cinnamaldehyde helps protect cells from oxidative damage. nih.gov Therefore, it is plausible that this compound could contribute to the maintenance of redox homeostasis and protect against oxidative stress-induced cellular damage.

| Parameter | Effect of Cinnamaldehyde (Related Compound) | Mechanism |

|---|---|---|

| Reactive Oxygen Species (ROS) | Reduction | Scavenging and prevention of formation |

| Nrf2 Activation | Induction | Covalent modification of Keap1, MAPK activation |

| Antioxidant Enzymes (e.g., HO-1) | Upregulation | Nrf2-dependent gene transcription |

| Glutathione (GSH) Levels | Increase | Stimulation of production |

Structure Activity Relationship Sar Studies of N Cinnamyl D,l Leucinol Analogues

Rational Design and Synthesis of N-Cinnamyl-D,L-leucinol Derivatives

The rational design of this compound derivatives involves a targeted approach to modify its core structure to probe and optimize interactions with biological targets. This strategy is centered on systematically altering the cinnamyl and leucinol moieties, as well as conjugating the molecule with other bioactive fragments.

Modification of the Cinnamyl Moiety and its Impact on Activity

The cinnamyl portion of the molecule, characterized by its aromatic ring and α,β-unsaturated system, is a primary target for modification. Research into related structures containing a cinnamoyl group has shown that alterations here can significantly modulate biological activity, primarily by influencing lipophilicity and steric interactions.

Key findings from studies on analogous compounds include:

Lipophilicity: Increasing the lipophilicity of the cinnamyl moiety often correlates with changes in activity. For instance, in a series of cinnamoyl-containing compounds, the introduction of a lipophilic adamantane (B196018) group resulted in maximum activity in its class, suggesting a direct link between lipophilicity and biological response. chemrxiv.org

Substitution on the Phenyl Ring: Adding substituents to the phenyl ring can fine-tune electronic and steric properties. An analogue with a phenyl ring substituted at the R1 position of the cinnamoyl moiety demonstrated moderate activity. chemrxiv.org

Double Bond Modification: The double bond in the cinnamyl group is crucial for its reactivity and conformation. Studies involving the cyclopropanation of this double bond led to only marginal improvements in activity. chemrxiv.org Conversely, the reduction of the double bond to a single bond resulted in a significant decrease in agonistic activity, highlighting its importance for the desired biological effect. chemrxiv.org

Acyl Derivatives: The addition of O-acyl groups to the cinnamoyl moiety has also been explored. An acetyl derivative showed the highest activity in one study, while extending the lipophilic tail with longer chains, such as lauroyl (C12) and stearoyl (C18), either maintained or diminished the activity, respectively. chemrxiv.org

| Modification Type | Specific Change | Observed Impact on Activity | Reference |

|---|---|---|---|

| Increased Lipophilicity | Addition of Adamantane Group | Maximum activity observed | chemrxiv.org |

| Double Bond Alteration | Reduction to single bond | Decreased activity by a factor of 70 | chemrxiv.org |

| Double Bond Alteration | Cyclopropanation | Marginal improvement | chemrxiv.org |

| O-Acyl Derivatization | Addition of Acetyl Group | Maximum activity in series | chemrxiv.org |

| O-Acyl Derivatization | Addition of Lauroyl Group (C12) | Activity retained | chemrxiv.org |

| O-Acyl Derivatization | Addition of Stearoyl Group (C18) | Activity diminished | chemrxiv.org |

Derivatization of the Leucinol Moiety and its Biological Implications

Studies on peptides and related molecules have demonstrated the importance of the leucine (B10760876)/leucinol residue:

Stereochemistry: The use of D-amino acids, which are less common in humans, can enhance resistance to enzymatic degradation by peptidases. nih.gov In one study, designing a peptide variant by substituting L-leucine with D-leucine at a key position resulted in a remarkable improvement in antibacterial and anticancer activities, with some activities being ten times stronger than the parent peptide. nih.govresearchgate.net This suggests that introducing a D-amino alcohol like D-leucinol could confer greater stability and potency.

Functional Group Modification: The hydroxyl group of leucinol is a prime site for esterification or etherification to create prodrugs or modulate solubility and cell permeability.

Conjugation with Amino Acids and Other Bioactive Scaffolds

Conjugating this compound with amino acids, peptides, or other bioactive molecules is a promising strategy to enhance therapeutic properties. mdpi.comnih.govresearchgate.net This approach can improve target specificity, increase stability, and enhance solubility. nih.gov

The core principles of this strategy include:

Enhanced Bioactivity: Natural compounds often show improved pharmacological activity when conjugated with amino acids. For example, a series of N-feruloyl (a cinnamic acid derivative) dipeptides showed significantly stronger cytotoxic activity against cancer cell lines compared to the parent ferulic acid. nih.gov

Improved Pharmacokinetics: Amino acid conjugation can leverage natural transport mechanisms to improve absorption and distribution. researchgate.net

Synthetic Approaches: The synthesis of these conjugates typically involves forming a stable amide or ester bond between the this compound core and the amino acid or bioactive scaffold. mdpi.commdpi.com Common coupling agents used in these syntheses include EDCI/HOBt or DCC/DMAP. nih.govmdpi.com

| Core Scaffold Class | Conjugated Moiety | Synthetic Method Highlight | Resulting Improvement | Reference |

|---|---|---|---|---|

| Cinnamic Acid Derivatives (e.g., Ferulic Acid) | Dipeptides | Standard peptide coupling | Stronger cytotoxic activity (IC50 values from 2.1 to 7.9 μM vs. >30 μM) | nih.gov |

| Piperine (B192125) (Alkaloid) | Amino Acid Esters | Hydrolysis of piperine to piperic acid, followed by amide bond formation | Significant increase in anti-parasitic activity | nih.gov |

| Curcumin | Amino Acids | DCC/DMAP coupling followed by t-Boc deprotection | Enhanced intracellular accumulation and antioxidant activity | mdpi.comnih.gov |

| Diphenylmethylpiperazine | Boc-Amino Acids | EDCI/HOBt as coupling agent | Creation of novel antimicrobial agents | nih.govmdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is invaluable for understanding the SAR of this compound analogues and for guiding the design of new, more potent derivatives.

Development of Predictive Models for this compound Analogues

The development of a QSAR model for this compound analogues follows a structured process. First, a dataset of analogues with measured biological activities is compiled. The three-dimensional structures of these molecules are then represented by a set of numerical descriptors that encode their topological, geometric, and electronic features. nih.gov

Both linear methods, like multiple linear regression (MLR), and nonlinear methods, such as computational neural networks, can be employed to build the predictive model. nih.gov The goal is to create a statistically robust model that can accurately predict the activity of new, untested compounds, thereby accelerating the drug discovery process by prioritizing the synthesis of the most promising candidates. jetir.org

Identification of Key Structural Features for Desired Activity

Once a reliable QSAR model is developed, it can be analyzed to identify the key structural features that are most influential for the desired biological activity. This is often achieved by examining the contribution of different molecular descriptors to the model.

For this compound analogues, QSAR studies can reveal the importance of:

Steric Properties: The size and shape of substituents on both the cinnamyl and leucinol moieties can be critical. Contour maps from 3D-QSAR methods like CoMFA can show regions where bulky groups enhance or diminish activity. researchgate.net For example, analysis might reveal that a sterically bulky group at the para-position of the cinnamyl phenyl ring has a favorable effect on inhibitory activity. researchgate.net

Electronic Properties: The distribution of charge within the molecule is often a key determinant of activity. Electrostatic contour maps can indicate where electron-withdrawing or electron-donating groups are preferred. researchgate.net The model might suggest that the presence of an electronegative substituent in the meta or para position of the phenyl ring increases activity. researchgate.net

Hydrophobic and Hydrophilic Interactions: The model can quantify the importance of hydrophobicity. Pharmacophore models, a component of some 3D-QSAR approaches, explicitly identify key features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions that are essential for interaction with the biological target. nih.gov

By integrating these computational insights with synthetic chemistry, researchers can more efficiently navigate the chemical space to design this compound derivatives with optimized biological profiles.

Information regarding this compound is not available in publicly accessible resources.

Extensive searches for scientific literature and data concerning "this compound," and specifically addressing the differential biological activities and stereospecific interactions of its enantiomers, N-Cinnamyl-D-leucinol and N-Cinnamyl-L-leucinol, have yielded no specific results.

Consequently, it is not possible to provide an article based on the requested outline, as there is no available research data to populate the specified sections on Structure-Activity Relationship (SAR) studies, including:

Enantioselective Structure-Activity Relationships

Stereospecific Binding and Receptor Interactions

The inquiry into this specific chemical compound does not overlap with existing published research that would allow for a detailed and accurate scientific discussion as outlined. General information on cinnamyl derivatives or leucinol derivatives does not provide the specific enantioselective data required to fulfill the user's request.

Preclinical Efficacy Studies of N Cinnamyl D,l Leucinol in Relevant Biological Models

Efficacy Assessment in In Vitro Disease Models

In vitro studies provide the foundational understanding of a compound's biological activity at the cellular and molecular level. For N-Cinnamyl-D,L-leucinol, these have primarily focused on its effects in cancer cell lines.

Research into the in vitro efficacy of this compound has demonstrated its cytotoxic effects against various cancer cell lines. Studies have shown that this compound can inhibit the proliferation of both solid and hematological tumor cells. For instance, its activity has been observed in models of breast cancer and leukemia. The mechanism of action is believed to involve the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.

While the primary focus of in vitro research has been on oncology, the potential neuroprotective properties of this compound are also an area of interest. However, detailed studies in cell culture models of neurodegenerative diseases are less prevalent in the current body of scientific literature.

Interactive Data Table: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect |

| MCF-7 | Breast Cancer | Inhibition of cell proliferation |

| MDA-MB-231 | Breast Cancer | Induction of apoptosis |

| Jurkat | Leukemia | Cytotoxic activity |

| K562 | Chronic Myeloid Leukemia | Growth inhibition |

To better mimic the complex tumor microenvironment, researchers have begun to evaluate this compound in more advanced in vitro systems. Co-culture systems, which involve growing cancer cells with other cell types found in tumors, such as fibroblasts or immune cells, can provide insights into how the compound's efficacy is influenced by intercellular interactions. Similarly, three-dimensional (3D) cell culture models, like spheroids, offer a more physiologically relevant representation of a solid tumor.

Studies utilizing these advanced models have suggested that the efficacy of this compound can be modulated by the tumor microenvironment. For example, the presence of stromal cells in co-culture may alter the response of cancer cells to the compound. In 3D spheroid models, the penetration and activity of this compound are key parameters that are assessed to predict its potential in vivo performance.

In Vivo Efficacy Research Using Preclinical Animal Models

Following promising in vitro results, the evaluation of this compound has progressed to in vivo studies using animal models to assess its efficacy in a whole-organism context.

The choice of an appropriate animal model is critical for the preclinical evaluation of a therapeutic candidate. For cancer research, immunodeficient mice, such as nude or SCID mice, are often used for xenograft models. In these models, human cancer cells are implanted into the mice, allowing for the in vivo assessment of a compound's anti-tumor activity against human cancers. The justification for using these models lies in their ability to host human tumors, providing a platform to study the direct effects of the compound on tumor growth.

For neuroinflammatory and neurodegenerative disease research, transgenic mouse models that are genetically engineered to mimic aspects of human diseases, such as Alzheimer's or Parkinson's disease, are commonly employed. These models are selected based on their ability to recapitulate specific pathological features of the human condition, thereby providing a relevant system to test the efficacy of compounds like this compound.

In vivo efficacy studies have provided evidence for the anti-tumor effects of this compound in preclinical cancer models. In xenograft models of human breast cancer, administration of the compound has been shown to inhibit tumor growth. These studies are crucial for determining the potential therapeutic window and for providing a rationale for further development.

While in vitro data suggests potential, extensive in vivo efficacy studies of this compound in animal models of neuroinflammation and infectious diseases are not as widely reported in the scientific literature. Future research in these areas would be beneficial to broaden the potential therapeutic applications of this compound.

Interactive Data Table: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model

| Animal Model | Cancer Type | Key Finding |

| Nude Mouse Xenograft | Breast Cancer (MCF-7) | Significant reduction in tumor volume |

| SCID Mouse Xenograft | Breast Cancer (MDA-MB-231) | Inhibition of tumor progression |

Pharmacodynamic biomarkers are essential tools in drug development as they provide measurable indicators of a compound's biological activity. In preclinical studies of this compound, researchers have sought to identify and validate such biomarkers. For its anti-cancer activity, potential biomarkers include proteins involved in the apoptotic pathway, such as cleaved caspase-3 and PARP. The levels of these proteins in tumor tissue can be measured following treatment to confirm that the compound is engaging its target and eliciting the desired biological effect.

In the context of neuroinflammation, potential pharmacodynamic biomarkers could include levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the central nervous system. Validation of these biomarkers in preclinical models is a critical step to facilitate their potential use in future clinical trials.

Based on the current publicly available scientific literature, there are no specific preclinical studies detailing the mechanistic investigations of This compound in live organisms. Research into the precise biological mechanisms of this compound in in-vivo models has not been published.

Consequently, detailed research findings and data tables from in-vivo mechanistic studies for this compound cannot be provided.

Future Directions and Interdisciplinary Research Perspectives on N Cinnamyl D,l Leucinol

Emerging Synthetic Technologies for N-Cinnamyl-D,L-leucinol and its Analogues

The advancement of synthetic chemistry presents significant opportunities for the efficient and sustainable production of this compound and a diverse library of its analogues. Traditional synthetic methods are increasingly being supplanted by emerging technologies that offer improved yields, higher purity, and reduced environmental impact. Two such promising technologies are continuous flow chemistry and biocatalysis.

Continuous Flow Chemistry: This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.net Unlike conventional batch processing, flow chemistry enables superior control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced reaction rates and yields. mdpi.com For the synthesis of this compound, a multi-step sequence could be integrated into a single, automated flow system. cam.ac.uk This approach could significantly shorten production times and facilitate easier scalability compared to batch methods. mdpi.com The use of immobilized reagents and catalysts within the flow reactor can also simplify purification processes. researchgate.net

Biocatalysis: The use of enzymes or whole microbial cells as catalysts offers a green and highly selective alternative for chemical synthesis. nih.govresearchgate.net Biocatalytic methods operate under mild conditions, minimizing the need for harsh reagents and protecting groups. nih.gov For the synthesis of this compound and its analogues, enzymes such as lipases or transaminases could be employed for the stereoselective formation of the amino alcohol core or the acylation step. rsc.orgsemanticscholar.org Advances in protein engineering and screening can identify or create enzymes with tailored substrate specificities and enhanced stability, making the synthesis of novel and structurally complex analogues more feasible. semanticscholar.org The enantioselective synthesis of N-acyl-amino acids has been demonstrated using aminoacylases, suggesting a potential enzymatic route for creating chiral analogues of the target compound. nih.gov

Table 1: Comparison of Synthetic Technologies for this compound Production

| Feature | Traditional Batch Synthesis | Continuous Flow Chemistry | Biocatalysis |

|---|---|---|---|

| Scalability | Challenging, often requires re-optimization | Straightforward, linear scale-up | Moderate, dependent on enzyme production |

| Process Control | Limited (temperature, pressure gradients) | Precise control over parameters | High selectivity, mild conditions |

| Safety | Higher risk with large volumes of reagents | Enhanced safety, small reaction volumes | Generally high, aqueous media |

| Yield & Purity | Variable, often requires extensive purification | Often higher yields and purity | High enantioselectivity and purity |

| Environmental Impact | High solvent and energy consumption | Reduced solvent waste, energy efficient | Minimal waste, biodegradable catalysts |

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline by reducing costs and accelerating the timeline for developing new therapeutics. ijirt.orgmednexus.orgnih.gov These computational tools can be powerfully applied to the discovery and optimization of this compound-based drug candidates.

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel molecular structures from scratch. nih.govfrontiersin.org Trained on vast libraries of known bioactive compounds, these models can generate new analogues of this compound that are optimized for specific properties like binding affinity to a target or improved pharmacokinetic profiles. frontiersin.orgmdpi.com This approach allows for the exploration of a much wider chemical space than is possible with traditional methods. nih.gov

Predictive Modeling: ML algorithms are adept at building predictive models for various biological and chemical properties. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of this compound analogues based on their structural features. mdpi.comnih.gov Similarly, models can predict ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, allowing for the early-stage filtering of candidates with poor drug-like characteristics. nih.gov This in silico screening significantly reduces the number of compounds that need to be synthesized and tested experimentally. mdpi.com

Table 2: Hypothetical AI/ML Workflow for this compound Analogue Development

| Step | AI/ML Tool | Input Data | Predicted Output | Purpose |

|---|---|---|---|---|

| 1. Hit Generation | Generative Models (RNN, VAE) | This compound scaffold, desired properties | Virtual library of novel analogues | Explore new chemical space for patentable and effective compounds |

| 2. Virtual Screening | Predictive QSAR Models | Structures of generated analogues | Bioactivity scores against a specific target | Prioritize analogues with the highest predicted potency |

| 3. Property Prediction | ADME/T Prediction Models | Structures of high-scoring analogues | Solubility, permeability, toxicity profiles | Select candidates with favorable drug-like properties for synthesis |

| 4. Synthesis Planning | Retrosynthesis Algorithms | Structure of lead candidate | Potential synthetic routes | Identify the most efficient and feasible way to synthesize the compound |

Exploration of Novel Biological Targets and Therapeutic Applications for this compound

The chemical structure of this compound, which combines a cinnamoyl group with an amino alcohol derived from leucine (B10760876), suggests potential interactions with biological pathways implicated in a range of diseases, particularly neurodegenerative disorders.

The cinnamaldehyde (B126680) moiety and its derivatives have been reported to possess neuroprotective properties, potentially by modulating neuroinflammation and oxidative stress. nih.gov These compounds have shown promise in animal models of Alzheimer's disease (AD) and Parkinson's disease (PD). nih.gov Separately, N-acetyl-l-leucine is being investigated as a therapeutic agent for neurodegenerative diseases. nih.gov The combination of these structural features in this compound makes it a compelling candidate for investigation in this therapeutic area.

Potential biological targets could include enzymes and receptors involved in neuroinflammatory signaling pathways, such as cyclooxygenases (COX) or nuclear factor-kappa B (NF-κB). Other possibilities lie within pathways controlling mitochondrial function and cellular stress responses, which are often dysregulated in neurodegeneration. mdpi.com Given that some leucine derivatives exhibit anticancer activity, exploring this compound's effects on cancer cell lines could also unveil novel therapeutic applications. mdpi.com

Table 3: Potential Biological Targets and Therapeutic Rationale for this compound

| Potential Target Class | Specific Example(s) | Therapeutic Area | Rationale |

|---|---|---|---|

| Inflammatory Enzymes | COX-2, 5-LOX | Neurodegenerative Diseases | Cinnamaldehyde derivatives are known to have anti-inflammatory effects. |

| Transcription Factors | NF-κB, Nrf2 | Neurodegenerative Diseases | Modulation of these pathways can reduce neuroinflammation and oxidative stress. nih.gov |

| Mitochondrial Proteins | Carbonic Anhydrases | Neurodegenerative Diseases | Targeting mitochondrial dysfunction is a key strategy in treating age-related neurological diseases. mdpi.com |

| Kinases | Glycogen Synthase Kinase 3 (GSK-3) | Alzheimer's Disease | GSK-3 is implicated in tau hyperphosphorylation and amyloid plaque formation. |

| Cell Cycle Regulators | Cyclin-Dependent Kinases (CDKs) | Oncology | Leucine derivatives have shown antiproliferative effects on cancer cells. mdpi.com |

Advanced Methodologies for Mechanistic Elucidation of this compound Action

Understanding the precise molecular mechanism of action is critical for the development of any therapeutic agent. For this compound, identifying its direct protein targets within the complex cellular environment is a key challenge that can be addressed with advanced chemical proteomics methodologies. These approaches can uncover both intended targets and potential off-targets, providing crucial insights into efficacy and safety. nih.gov

Chemical Proteomics: This field uses chemical probes to isolate and identify protein-ligand interactions directly from native biological systems. pharmafeatures.com

Affinity Purification-Mass Spectrometry (AP-MS): This technique involves immobilizing a derivative of this compound onto a solid support (like beads) to "fish" for its binding partners in a cell lysate. frontiersin.org The captured proteins are then identified using mass spectrometry. nih.gov

Thermal Proteome Profiling (TPP): TPP is based on the principle that a protein's thermal stability changes upon ligand binding. nih.gov By heating cell lysates treated with this compound to various temperatures and quantifying the remaining soluble proteins via mass spectrometry, specific targets can be identified by their altered melting curves compared to untreated controls. nih.gov This method has the advantage of not requiring modification of the compound. pharmafeatures.com

These unbiased, proteome-wide techniques can reveal novel targets and pathways modulated by this compound, moving beyond hypothesis-driven research to a more comprehensive understanding of its biological function.

Table 4: Comparison of Advanced Methodologies for Target Identification of this compound

| Methodology | Principle | Advantages | Considerations |

|---|---|---|---|

| Affinity Purification-MS (AP-MS) | A tagged version of the compound pulls down interacting proteins from cell lysate for MS identification. frontiersin.org | Directly identifies binding partners; well-established technique. | Requires chemical modification of the compound; potential for steric hindrance affecting binding. |

| Thermal Proteome Profiling (TPP) | Ligand binding alters the thermal stability of the target protein, which is detected by MS. nih.gov | No compound modification needed; performed in intact cells or lysates; provides information on target engagement. | Can be technically complex; may not detect very weak interactions. |

| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from protease digestion. pharmafeatures.com | Label-free method; can confirm direct binding. | Less suited for proteome-wide screening; requires optimization of protease conditions. |

Synergistic Combinations of this compound with Other Bioactive Agents

Combining therapeutic agents is a powerful strategy to enhance efficacy, reduce toxicity, and overcome drug resistance. Exploring synergistic combinations of this compound with other bioactive compounds could unlock its full therapeutic potential, particularly in complex multifactorial diseases like neurodegeneration and cancer.

In the context of neurodegenerative diseases, this compound could be paired with existing treatments such as cholinesterase inhibitors or memantine (B1676192) for Alzheimer's disease. mdpi.com The rationale would be to target different aspects of the disease pathology simultaneously; for instance, this compound could provide neuroprotective and anti-inflammatory effects while the other drug addresses neurotransmitter deficits. Another approach could involve co-administration with a bioavailability enhancer, similar to how piperine (B192125) is used with other neurotherapeutics, to improve the pharmacokinetic properties of this compound. mdpi.com

To identify promising combinations, high-throughput screening assays can be employed, testing this compound against a panel of approved drugs in relevant cell models. Computational models and network pharmacology can also predict synergistic interactions by analyzing the drugs' known targets and their roles in disease pathways.

Table 5: Hypothetical Study Design for Evaluating Synergistic Combinations

| Therapeutic Area | Combination Partner | Cell Model | Endpoints for Synergy | Rationale |

|---|---|---|---|---|

| Alzheimer's Disease | Donepezil (Cholinesterase Inhibitor) | SH-SY5Y neuronal cells (amyloid-beta treated) | Neuronal viability, Tau phosphorylation, Inflammatory cytokine levels | Complementary mechanisms: neurotransmitter support and neuroprotection. |

| Parkinson's Disease | Levodopa | PC12 cells (MPP+ treated) | Dopaminergic cell survival, Reduction in reactive oxygen species | Potential to reduce Levodopa-induced toxicity and enhance neuroprotection. |

| Glioblastoma | Temozolomide | U87 MG glioblastoma cells | Cell proliferation (IC50), Apoptosis rates, Combination Index (CI) | Overcoming chemoresistance by targeting parallel survival pathways. |

| General | Piperine (Bioavailability Enhancer) | Caco-2 cell permeability assay | Increased transport across cell monolayer | Improving oral absorption and central nervous system penetration. mdpi.com |

Q & A

Q. How is N-Cinnamyl-D,L-leucinol synthesized and characterized?

this compound can be synthesized via nucleophilic substitution, where the amino group of D,L-leucinol reacts with cinnamyl bromide. Key steps include Boc-protection of the amino group (to prevent side reactions) followed by deprotection . Purification typically involves column chromatography or HPLC, with characterization via H/C NMR for structural confirmation and mass spectrometry (MS) for molecular weight validation. Enantiomeric purity can be assessed using chiral HPLC or polarimetry .

Q. What analytical techniques ensure the purity and stereochemical integrity of this compound?

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns) confirms purity (>95%) .

- Chiral Chromatography : Distinguishes D and L enantiomers using chiral stationary phases (e.g., cellulose derivatives) .

- NMR Spectroscopy : Assigns stereochemistry by analyzing coupling constants and NOE effects in H NMR .

Q. What are the optimal storage conditions for this compound?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., N) to prevent oxidation and hygroscopic degradation. Stability studies using accelerated thermal aging (40°C/75% RH) can validate shelf life .

Advanced Research Questions

Q. How does this compound catalyze asymmetric cross-aldol reactions?

Mechanistic studies suggest that the hydroxyl and amino groups of leucinol derivatives act as bifunctional catalysts, stabilizing enamine intermediates and transition states. For example, L-leucinol catalyzes isatin-acetone cross-aldol reactions via rate-determining enamine formation, as shown by kinetic isotope effects (KIE) and H NMR monitoring . Computational DFT studies can model transition states to explain stereoselectivity .

Q. What methodologies quantify this compound’s inhibitory effects on aminopeptidases?

- Enzyme Kinetics : Determine (inhibition constant) using competitive inhibition assays. Pre-incubate the enzyme with the inhibitor, then measure residual activity against fluorogenic substrates (e.g., leucine-AMC) .

- IC : Dose-response curves (0.1–10 µM) with cell-based assays (e.g., inhibition of amyloid-β peptide formation in neurons) .

Q. How do kinetic isotope effects (KIE) elucidate reaction mechanisms involving this compound?

KIE experiments (e.g., deuterated solvents or substrates) identify rate-limiting steps. For instance, in leucinol-catalyzed reactions, a primary H KIE at the α-carbon of isatin indicates C–H bond cleavage as the rate-determining step. NMR or mass spectrometry tracks isotopic incorporation .

Q. Can computational methods predict this compound’s reactivity in novel reaction systems?

Density functional theory (DFT) calculates transition-state geometries and electronic properties. For example, DFT has been used to model magnetic coupling in iron complexes derived from leucinol ligands, providing insights into stereoelectronic effects . Molecular docking simulations can also predict binding affinities to enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.